Potency Advantage over Acetohydroxamic Acid
Urease-IN-2 (compound 8g) demonstrates a substantial potency advantage over the clinically used urease inhibitor acetohydroxamic acid (AHA). In standard in vitro assays using Jack bean urease (JBU), Urease-IN-2 achieved an IC₅₀ of 0.94 μM [1]. This is significantly more potent than AHA, which consistently exhibits IC₅₀ values between 20.3 μM and 41.5 μM across multiple studies using the same enzyme system [2]. This represents a potency enhancement of 21.6-fold to over 44-fold. The data indicate that Urease-IN-2 is not a marginal improvement but a generational leap in potency compared to the established clinical comparator.
| Evidence Dimension | Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.94 μM |
| Comparator Or Baseline | Acetohydroxamic Acid (AHA) IC₅₀ = 20.3 μM to 41.5 μM |
| Quantified Difference | 21.6-fold to 44.1-fold more potent |
| Conditions | Jack bean urease (JBU) in vitro enzyme inhibition assay |
Why This Matters
This potency gap justifies the selection of Urease-IN-2 over AHA for any research where high-affinity inhibition is required, enabling lower working concentrations and potentially reducing off-target effects in cellular or in vivo models.
- [1] Ahmed, M., et al. (2022). Synthesis and in vitro urease inhibitory activity of 5-nitrofuran-2-yl-thiadiazole linked to different cyclohexyl-2-(phenylamino)acetamides, in silico and kinetic studies. Bioorganic Chemistry, 119, 105564. View Source
- [2] Abdulwahab, M. K., et al. (2021). Novel sulfamide-hydroxamic acids containing piperazine/piperidine segment as potent urease inhibitors: Synthesis, biological evaluation, kinetics and molecular docking studies. Bioorganic Chemistry, 115, 105209. & Arshia, et al. (2017). Studies on new urease inhibitors by using biochemical, STD-NMR spectroscopy, and molecular docking methods. Medicinal Chemistry Research, 26, 1705-1714. View Source
